3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid
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Overview
Description
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid is a heterocyclic compound with the molecular formula C12H11NO3. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a phenyl group and a propanoic acid moiety. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties .
Mechanism of Action
Target of Action
The primary targets of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid are currently unknown. This compound belongs to the oxazole class of compounds, which have been found to exhibit a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Oxazole derivatives have been found to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
It has a molecular weight of 217.22100, a density of 1.243g/cm3, and a boiling point of 413ºC at 760mmHg . These properties could influence the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
Given the diverse biological activities of oxazole derivatives , this compound could potentially have a wide range of effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1-phenylethanone with ethyl chloroacetate in the presence of a base to form the oxazole ring, followed by hydrolysis to yield the propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid
- 3-(5-(4-Isobutylphenyl)-1,3-oxazol-2-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential for diverse chemical modifications .
Properties
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVIYHMHRMUSLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392694 |
Source
|
Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23485-68-9 |
Source
|
Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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